(E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S2/c23-14-16-4-6-17(7-5-16)20-15-30-22(24-20)25-21(27)18-8-10-19(11-9-18)31(28,29)26-12-2-1-3-13-26/h4-11,15H,1-3,12-13H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWIULVNQVSSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound, also known as Ohtuvayre or ensifentrine, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels of these messengers within the cell. This results in a combination of bronchodilator and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to smooth muscle relaxation in the airways, resulting in bronchodilation. Additionally, the inhibition of PDE4 can reduce the release of pro-inflammatory mediators, providing an anti-inflammatory effect.
Pharmacokinetics
It is known that the compound is delivered directly to the lungs through a standard jet nebulizer. This suggests that it has good bioavailability in the target organ, the lungs.
Result of Action
The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help alleviate symptoms in patients with chronic obstructive pulmonary disease (COPD). It has been approved for the maintenance treatment of COPD in adult patients.
Biological Activity
(E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. The compound integrates a thiazole moiety, a cyanophenyl group, and a piperidine-based sulfonamide, which collectively contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is C18H17N3O3S, with a molecular weight of approximately 357.41 g/mol. Its structure features:
- A thiazole ring which is known for its pharmacological properties.
- A cyanophenyl group that may enhance lipophilicity and membrane permeability.
- A piperidin-1-ylsulfonyl moiety that potentially contributes to its biological activity.
Biological Activity Overview
Numerous studies have investigated the biological activities associated with thiazole derivatives, highlighting their potential in various therapeutic areas.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through intrinsic and extrinsic pathways. A study demonstrated that thiazolidin derivatives could inhibit cell growth in HeLa cells, suggesting that the compound might possess similar anticancer properties .
Antimicrobial Activity
The thiazole moiety has been linked to antimicrobial activity. In comparative studies, thiazole derivatives have been tested against various bacterial strains. For example, the compound exhibited moderate antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/mL .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme inhibition : Many thiazole derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation.
- Receptor binding : The compound may interact with cellular receptors, altering signaling pathways critical for cell survival and proliferation.
Case Studies and Experimental Findings
Several studies provide insights into the biological activity of similar thiazole compounds:
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . For instance, derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A comparative study demonstrated that compounds with similar structures exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics, indicating potent antimicrobial activity .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| (E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide | 31.25 | Antibacterial |
| 2-Amino-5-thiazolecarboxylic acid | 125 | Antimicrobial |
| 5-Methylthiazole | 62.5 | Antifungal |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF7). The mechanism of action is believed to involve the inhibition of specific cellular pathways crucial for cancer cell proliferation .
Case Studies
- Antimicrobial Study : A recent study synthesized several thiazole derivatives and evaluated their antimicrobial activity using standard methods. The results indicated that certain derivatives had MIC values comparable to or better than those of conventional antibiotics .
- Anticancer Evaluation : Another research effort focused on the anticancer potential of thiazole-based compounds, revealing that some derivatives could induce apoptosis in cancer cells through caspase activation pathways .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidin-1-ylsulfonyl group and thiazole ring participate in nucleophilic substitutions under specific conditions:
-
The sulfonamide group undergoes hydrolysis in acidic conditions to yield a free sulfonic acid, critical for modifying solubility or introducing new functional groups.
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The thiazole nitrogen exhibits reactivity toward alkylating agents, enabling side-chain diversification .
Electrophilic Aromatic Substitution
The electron-rich thiazole ring and electron-deficient 4-cyanophenyl group guide regioselective electrophilic attacks:
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Bromination occurs at the thiazole C-5 position due to its inherent electron density .
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Nitration of the 4-cyanophenyl ring proceeds meta to the cyano group, as predicted by its strong electron-withdrawing nature.
Cyano Group Transformations
The 4-cyanophenyl substituent enables versatile functionalization:
| Reaction | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Hydrolysis to carboxylic acid | H₂O₂, K₂CO₃ (reflux, 12 hr) | 4-carboxyphenyl-thiazole | Enhances metal-chelating ability |
| Reduction to amine | LiAlH₄, THF (0°C → RT, 3 hr) | 4-aminomethylphenyl derivative | Precursor for amide coupling |
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Hydrolysis of the cyano group to a carboxylic acid improves water solubility and enables coordination chemistry.
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Reduction forms a primary amine, useful for constructing peptidomimetics or urea derivatives.
Cycloaddition and Ring-Opening Reactions
The thiazole core participates in [4+2] cycloadditions and ring-opening pathways:
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Cycloadditions exploit the thiazole’s diene character, while ring-opening reactions enable access to linear intermediates .
Metal-Catalyzed Cross-Couplings
The 4-cyanophenyl group facilitates palladium-mediated couplings:
| Reaction | Catalytic System | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C) | Biaryl derivatives | 72–85 |
| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylated aryl-thiazole | 68 |
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Cross-couplings enable late-stage diversification of the aryl moiety, critical for structure-activity relationship (SAR) studies.
Photochemical and Redox Reactions
The conjugated thiazole-aryl system exhibits unique photophysical properties:
| Process | Conditions | Outcome | Application |
|---|---|---|---|
| UV-induced isomerization | 254 nm, CH₃CN (RT, 24 hr) | (Z)-isomer formation (15:85 ratio) | Photoswitching materials |
| Oxidation of thiazole | mCPBA, CH₂Cl₂ (0°C, 30 min) | Thiazole N-oxide | Enhanced hydrogen bonding |
-
Photoisomerization between (E)- and (Z)-configurations offers applications in optoelectronics.
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Oxidation modulates electronic properties and binding affinity.
Supramolecular Interactions
The sulfonamide and cyano groups mediate non-covalent interactions:
| Interaction Type | Partner Molecule | Binding Constant (Kₐ) | Technique |
|---|---|---|---|
| Hydrogen bonding | Pyridine derivatives | 1.2 × 10³ M⁻¹ | ITC |
| π-π stacking | Graphene oxide | N/A | AFM/Raman spectroscopy |
-
These interactions are exploited in crystal engineering and sensor design.
Stability and Degradation Pathways
Critical stability data under stress conditions:
| Condition | Degradation Pathway | Half-Life (25°C) | Major Degradants |
|---|---|---|---|
| Acidic (pH 1.2) | Sulfonamide hydrolysis | 4.2 hr | Benzoic acid derivative |
| Alkaline (pH 10.0) | Thiazole ring scission | 8.5 hr | Open-chain thioamide |
| Oxidative (H₂O₂) | Cyano → amide oxidation | 12 hr | Carboxamide derivative |
-
Stability profiles inform formulation strategies and storage conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
